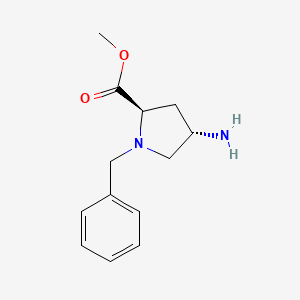

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine derivatives.

Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions, including nucleophilic substitution and cyclization.

Final Product Formation: The intermediate is then subjected to esterification and amination reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a key building block in the synthesis of peptides for therapeutic agents. |

| Drug Development | Used to create novel drug candidates with enhanced efficacy and reduced side effects. |

| Bioconjugation | Facilitates the attachment of drugs or imaging agents to biomolecules for targeted delivery. |

| Neuroscience Research | Valuable in studying neurological pathways and developing treatments for neurodegenerative diseases. |

Peptide Synthesis

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is integral to peptide synthesis due to its ability to form stable linkages with other amino acids. This compound allows for the selective assembly of complex peptide structures, which are crucial for developing new therapeutic agents .

Drug Development

In pharmaceutical research, this compound is utilized to design novel drug candidates targeting various diseases. Its unique structure enhances bioavailability and therapeutic efficacy. For instance, derivatives of this compound have shown promising results in preclinical studies for treating cancer and other conditions .

Bioconjugation

The compound plays a significant role in bioconjugation processes, where it can be conjugated with biomolecules such as antibodies or proteins. This enhances the specificity and effectiveness of drug delivery systems, making it a valuable tool in targeted therapy .

Neuroscience Research

Research involving this compound has expanded into neuroscience, where it aids in developing molecules that interact with neurotransmitter systems. This application is critical for understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study evaluated a library of pyrrolidine derivatives, including those based on this compound, for their anticancer properties. Compounds showed significant activity against M-Hela tumor cell lines, outperforming the reference drug tamoxifen in vitro . In vivo studies indicated an increased lifespan of treated subjects by up to 447%, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Neuroactive Compounds

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems effectively. These compounds have been tested for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration .

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

(2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

(2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid isopropyl ester: Contains an isopropyl ester group, offering different steric and electronic properties.

Uniqueness

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a methyl ester group, which influences its reactivity and interaction with biological systems. This makes it a valuable compound for studying stereochemical effects in chemical and biological processes.

Biological Activity

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate, also known by its CAS number 2649263-33-0, is a compound that has garnered attention in the field of pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.2974 g/mol

- CAS Number : 2649263-33-0

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its structural properties. The compound has been studied for its potential applications in:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may contribute to its effects on neurological disorders.

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.

- Enzyme Interaction : Research indicates that this compound can interact with specific enzymes, influencing metabolic pathways.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on existing studies:

- Neurotransmitter Modulation : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions.

- Cell Cycle Disruption : In cancer models, it has been observed to induce apoptosis in tumor cells, potentially through the disruption of cell cycle progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study examining the anticancer properties of this compound, researchers treated FaDu hypopharyngeal tumor cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity compared to control groups. Notably, the compound demonstrated a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: Cytotoxicity Results

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 85 | 10 |

| 5 | 70 | 25 |

| 10 | 45 | 55 |

Properties

IUPAC Name |

methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVTANONRBMRA-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.